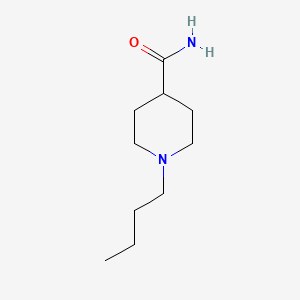
1-butylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylpiperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and affect signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Benzylpiperidine-4-carboxamide: Similar in structure but with a benzyl group instead of a butyl group.
1-Methylpiperidine-4-carboxamide: Contains a methyl group, leading to different chemical properties and reactivity.
1-Ethylpiperidine-4-carboxamide: Features an ethyl group, which affects its solubility and biological activity.
Uniqueness: 1-Butylpiperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group influences its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
66073-48-1 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-butylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-7-4-9(5-8-12)10(11)13/h9H,2-8H2,1H3,(H2,11,13) |
Clé InChI |
PWVIGOPEAZKAPB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)C(=O)N |
SMILES canonique |
CCCCN1CCC(CC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















